Davunetide
Overview
Description
Davunetide is a microtubule-stabilizing octapeptide derived from glial cells in response to vasoactive intestinal peptide exposure. It has been found to function as a neuroprotective agent, preventing microtubule disruption in cell culture models . It has been used in trials studying the treatment of progressive nonfluent aphasia, progressive supranuclear palsy, predicted tauopathies, including corticobasal degeneration syndrome, and frontotemporal dementia with parkinsonism linked to chromosome 17 .
Scientific Research Applications
Davunetide has been extensively investigated for its neuroprotective properties. It has demonstrated the ability to stabilize microtubules and reduce tau phosphorylation in preclinical studies . This makes it a promising candidate for the treatment of neurodegenerative diseases such as progressive supranuclear palsy, Alzheimer’s disease, and frontotemporal dementia . Its ability to protect neurons from oxidative stress and apoptosis has broadened its utilization in research and clinical development .
Mechanism of Action
Target of Action
Davunetide, also known as NAP, is derived from a naturally occurring neuroprotective brain protein known as activity-dependent neuroprotective protein (ANAP) . The primary targets of this compound are microtubules . Microtubules play a crucial role in maintaining the structure of cells and are involved in various cellular functions such as cell division and intracellular transport .
Mode of Action
This compound interacts with microtubules in two main ways :
The restoration of the microtubule network explains the results shown in treated animals, which have improved cognitive performance compared to untreated groups .
Biochemical Pathways
This compound’s action on microtubules affects several biochemical pathways. It has been shown to have anti-inflammatory effects, antioxidant activity, and inhibits protein aggregation . Furthermore, it has been found to modulate the pool of microtubules in neurons . These actions contribute to its neuroprotective effects.
Pharmacokinetics
It is known that this compound is administered intranasally, suggesting that it is absorbed through the nasal mucosa and distributed to the brain .
Result of Action
This compound’s interaction with microtubules leads to several molecular and cellular effects. It has been shown to rapidly distribute in the cytoplasm and nucleus of cells . In addition, it has been found to augment the growth speed and track length of EB3 comets, which are involved in microtubule dynamics . Furthermore, it has been shown to correct aberrant nuclear-cytoplasmic boundaries in ADNP-mutated cells .
Action Environment
It is known that this compound’s neuroprotective effects have been observed in various animal models under conditions of stress, such as stroke and hypoxia . This suggests that this compound may be effective in a variety of physiological environments.
Future Directions
While Davunetide has shown promise in preclinical studies and some clinical trials, its long-term safety and efficacy require further investigation . The accelerated FDA approval of aducanumab brought hope for AD drug development, and we look forward to more effective and economical treatments for patients with AD .
Biochemical Analysis
Biochemical Properties
Davunetide interacts with microtubules, preventing the formation of neurofibrillary tangles and protecting the neuronal network from degeneration . It binds to microtubules, stabilizing them and preventing their disassembly. This interaction is crucial for maintaining the structural integrity of neurons and ensuring proper intracellular transport. This compound also interacts with the activity-dependent neuroprotective protein, enhancing its neuroprotective effects .
Cellular Effects
This compound has been shown to have significant effects on various cell types and cellular processes. It promotes neuronal survival by inhibiting programmed cell death and correcting mitochondrial dysfunction . In neurons, this compound enhances microtubule stability, which is essential for maintaining axonal transport and synaptic function. It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cognitive performance in animal models .
Molecular Mechanism
At the molecular level, this compound exerts its effects by interacting with microtubules and preventing their disassembly . This stabilization of microtubules is crucial for maintaining the structural integrity of neurons and ensuring proper intracellular transport. This compound also prevents the formation of neurofibrillary tangles by inhibiting the hyperphosphorylation of tau protein . Additionally, it has been shown to correct mitochondrial dysfunction and inhibit programmed cell death, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to promote microtubule stability and reduce tau phosphorylation in preclinical studies . The stability and degradation of this compound in vitro and in vivo have been studied, with results indicating that it remains effective over extended periods . Long-term effects on cellular function have also been observed, with treated animals showing improved cognitive performance compared to untreated groups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant improvements in cognitive function and neuronal survival . There is a threshold beyond which the effects plateau, and further increases in dosage do not result in additional benefits . At very high doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to microtubule stabilization and tau protein regulation . It interacts with enzymes and cofactors that modulate tau phosphorylation and microtubule dynamics . These interactions help maintain the structural integrity of neurons and prevent the formation of neurofibrillary tangles. This compound also influences metabolic flux and metabolite levels, contributing to its neuroprotective effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily administered intranasally, allowing it to bypass the blood-brain barrier and reach the central nervous system . Once inside the brain, this compound is distributed to neurons and glial cells, where it exerts its neuroprotective effects . It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized within both the cytoplasmic and nuclear compartments of cells . It rapidly penetrates the cell membrane and accumulates in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . This compound also localizes to the nucleus, where it may influence gene expression and other nuclear processes . This dual localization is essential for its neuroprotective effects, as it allows this compound to modulate both cytoplasmic and nuclear functions .
Preparation Methods
Davunetide is synthesized through a series of peptide coupling reactions. The synthetic route involves the stepwise addition of amino acids to form the octapeptide sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. Industrial production methods for this compound involve large-scale peptide synthesis using automated peptide synthesizers, followed by purification through high-performance liquid chromatography .
Chemical Reactions Analysis
Davunetide primarily undergoes peptide bond formation and hydrolysis reactions. The peptide bonds in this compound can be cleaved under acidic or basic conditions, leading to the formation of smaller peptide fragments . Common reagents used in these reactions include strong acids such as hydrochloric acid and strong bases such as sodium hydroxide. The major products formed from these reactions are the individual amino acids that make up the octapeptide sequence .
Comparison with Similar Compounds
Davunetide is unique in its ability to stabilize microtubules and reduce tau phosphorylation. Similar compounds include other tau-targeting therapies such as tau vaccines and monoclonal antibodies . these therapies have not demonstrated the same level of efficacy in clinical trials as this compound . Another similar compound is NAP alpha-aminoisobutyric acid, a derivative of this compound designed to enhance beta-sheet breaker characteristics and reduce protein misfolding . While both compounds show neuroprotective properties, this compound’s ability to penetrate cell nuclei and correct nuclear-cytoplasmic boundaries sets it apart .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTUUXCVGVRAV-XWRHUKJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Davunetide interacts with microtubules 1) preventing the formation of neurofibrillary tanges and protecting the network from a 'death signal' or 2) repairing the network if the brain cell death process has already begun. The restoration of the microtubule network explains the results shown in treated animals which have improved cognitive performance compared to untreated groups. | |
Record name | Davunetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12613 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
211439-12-2 | |
Record name | Davunetide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211439122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Davunetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12613 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Davunetide?
A1: this compound primarily exerts its neuroprotective effects through the stabilization of microtubules. [, , ] Microtubules are crucial components of the neuronal cytoskeleton, essential for axonal transport, synaptic transmission, and maintaining neuronal morphology. []
Q2: How does this compound interact with microtubules?
A2: this compound interacts with microtubules by binding to microtubule end-binding proteins (EBs), specifically at the EB1 and EB3 binding sites. [] This interaction promotes microtubule assembly and stabilization, enhancing microtubule dynamics. []
Q3: How does this compound's interaction with microtubules relate to its neuroprotective effects?
A3: By stabilizing microtubules, this compound helps to maintain neuronal structure and function, which are often compromised in neurodegenerative diseases. [, , ] This stabilization also prevents the accumulation of free tau protein, a hallmark of several neurodegenerative disorders, including Alzheimer's disease. []
Q4: Does this compound interact with other proteins besides microtubule-associated proteins?
A4: Yes, this compound has been shown to interact with other proteins involved in vital cellular processes. For example, it enhances the interaction between ADNP and the autophagy marker protein, Microtubule-associated protein 1 light chain 3 β (LC3B), promoting autophagy. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C41H65N13O11S. Its molecular weight is 916.1 g/mol.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research articles don't delve into detailed spectroscopic characterization of this compound, its structure and interactions have been investigated using techniques like fluorescence recovery after photobleaching (FRAP) and affinity chromatography. []
Q7: How is this compound administered, and what is its bioavailability?
A7: this compound has been investigated for intranasal administration. [, , , , ] Studies in rats indicate that intranasal bioavailability of this compound is high, potentially reaching almost 100%, depending on the residence time in the nasal cavity. []
Q8: How does this compound reach the brain after intranasal administration?
A8: Research suggests that intranasally administered this compound reaches the central nervous system (CNS) primarily through the systemic circulation, rather than by direct nose-to-brain transport. []
Q9: How is this compound distributed in the body?
A9: Following either intranasal or intravenous administration in rats, this compound rapidly appears in the cerebrospinal fluid (CSF). [] Detailed tissue distribution studies are needed to fully elucidate this compound's distribution profile.
Q10: Is there information available regarding the metabolism and excretion of this compound?
A10: The provided research articles do not provide specific details about this compound's metabolism and excretion pathways.
Q11: What neurodegenerative diseases has this compound been investigated for?
A11: this compound has been explored as a potential therapeutic agent for several neurodegenerative diseases, including:
- Alzheimer’s disease (AD) [, , , , , , , , , , ]
- Progressive Supranuclear Palsy (PSP) [, , , , , , , ]
- Frontotemporal Dementia (FTD) [, , , ]
- Schizophrenia [, , , , , , ]
Q12: What is the preclinical evidence supporting this compound's neuroprotective effects?
A12: Preclinical studies have demonstrated this compound’s neuroprotective properties in various models:
- ADNP Deficiency: this compound ameliorates cognitive deficits and tau pathology observed in ADNP haploinsufficient mice, a model for ADNP-related intellectual disability/autism syndrome. [, , , ]
- Tauopathy Models: this compound reduces tau hyperphosphorylation and aggregation in both in vitro and in vivo models of tauopathy, including a transgenic mouse model of FTD. [, , , , ]
- Neurotoxicity Models: this compound protects against neuronal cell death induced by various toxins, such as amyloid-β peptide and kainic acid. [, , , ]
Q13: Has this compound shown efficacy in clinical trials?
A13: this compound has undergone several clinical trials, with mixed results:
- Amnestic Mild Cognitive Impairment (aMCI): Phase IIa trials showed that intranasal this compound was safe, well-tolerated, and had a positive impact on memory function in patients with aMCI. []
- PSP: A phase II/III trial evaluating this compound in PSP patients did not demonstrate significant efficacy. [, , , , ]
- Schizophrenia: Phase II clinical studies indicated that this compound treatment enhanced functional activities of daily living in schizophrenia patients. [, ]
Q14: Why did the this compound trial in PSP patients fail to show efficacy?
A14: While the exact reasons for the this compound trial failure in PSP are not fully understood, research suggests that this compound may preferentially interact with 3-repeat (3R) tau over 4-repeat (4R) tau. [] PSP is characterized by an increased proportion of 4R tau, which could explain the lack of efficacy in this specific patient population. []
Q15: What is the safety profile of this compound?
A15: Preclinical toxicology studies in rats and dogs using the maximum feasible dose of this compound demonstrated that it is well-tolerated. [] Similarly, data from multiple clinical trials investigating this compound's safety and efficacy indicate that it is generally safe and well-tolerated. [, , , ]
Q16: What are the future directions for this compound research?
A16: Future research directions for this compound include:
Q17: What are the limitations of the current research on this compound?
A17: Despite promising preclinical findings, translating these results into clinical success has been challenging. Some limitations of the current research include:
- Limited information on metabolism, excretion, and long-term effects. [, ]
- Lack of standardized outcome measures for clinical trials in neurodegenerative diseases. [, ]
- Limited understanding of this compound’s interactions with other drugs or disease-modifying therapies. []
Q18: What are the potential implications of this compound's preferential interaction with 3R tau?
A18: this compound's preferential interaction with 3R tau suggests that it might be more effective in treating neurodegenerative diseases characterized by 3R tau pathology, such as AD, compared to those with predominantly 4R tau pathology, such as PSP. [] This highlights the importance of personalized medicine and selecting appropriate therapeutic strategies based on individual patient characteristics.
Q19: What is the significance of this compound's ability to enhance autophagy?
A20: Autophagy is a crucial cellular process responsible for degrading and recycling damaged proteins and organelles. [] Dysfunction in autophagy has been implicated in various neurodegenerative diseases, including AD and schizophrenia. [] this compound's ability to enhance autophagy, by modulating the ADNP-LC3B interaction, suggests that it could potentially target this pathway to provide therapeutic benefits. []
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